4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 4, two methyl groups at positions 5 and 6, and a pentan-3-yl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 3-pentanone in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The compound is often produced in multi-ton quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups at positions 5 and 6 can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 4-amino-5,6-dimethyl-2-(pentan-3-yl)pyrimidine, 4-thio-5,6-dimethyl-2-(pentan-3-yl)pyrimidine, and 4-alkoxy-5,6-dimethyl-2-(pentan-3-yl)pyrimidine.
Oxidation Reactions: Products include 5-hydroxy-6-methyl-2-(pentan-3-yl)pyrimidine and 5,6-diketone-2-(pentan-3-yl)pyrimidine.
Reduction Reactions: Products include dihydro-4-chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting gene expression. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioactive.
4-Chloro-5,6-dimethyl-2-(ethyl)pyrimidine: Contains a shorter alkyl chain, which may affect its binding affinity and solubility.
4-Chloro-5,6-dimethyl-2-(hexyl)pyrimidine: Contains a longer alkyl chain, which may enhance its hydrophobic interactions but reduce its solubility.
Uniqueness
4-Chloro-5,6-dimethyl-2-(pentan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group enhances its hydrophobicity, potentially increasing its binding affinity to hydrophobic pockets in target proteins. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17ClN2 |
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Molecular Weight |
212.72 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C11H17ClN2/c1-5-9(6-2)11-13-8(4)7(3)10(12)14-11/h9H,5-6H2,1-4H3 |
InChI Key |
YWYPTRMMAKUQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC(=C(C(=N1)Cl)C)C |
Origin of Product |
United States |
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